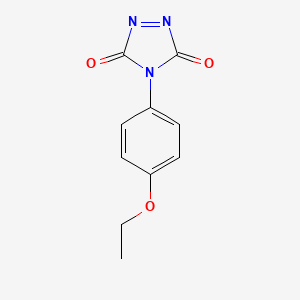
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. . The presence of the ethoxyphenyl group in the structure enhances its chemical properties, making it a promising candidate for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenyl isocyanate with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.
4-(4-Hydroxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione: Contains a hydroxy group, leading to different chemical properties and biological activities.
Uniqueness
4-(4-Ethoxyphenyl)-3H-1,2,4-triazole-3,5(4H)-dione is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
96567-02-1 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
4-(4-ethoxyphenyl)-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-8-5-3-7(4-6-8)13-9(14)11-12-10(13)15/h3-6H,2H2,1H3 |
InChI-Schlüssel |
UMVJTPNLBZXVKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


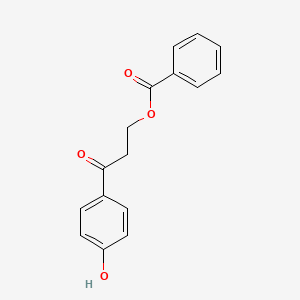


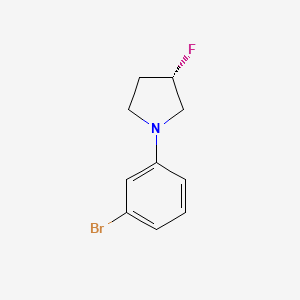

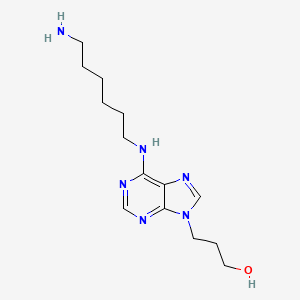


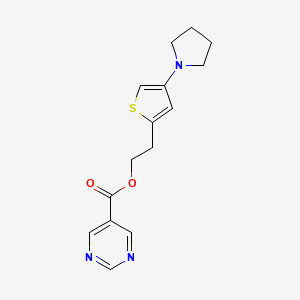

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
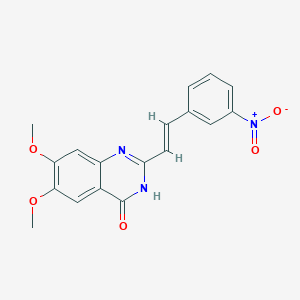

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
